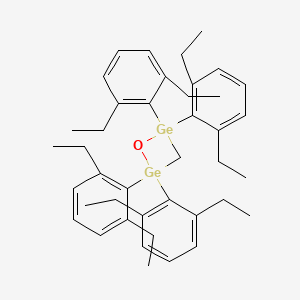
2,2,4,4-Tetrakis(2,6-diethylphenyl)-1,2,4-oxadigermetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,4-Tetrakis(2,6-diethylphenyl)-1,2,4-oxadigermetane is a unique organogermanium compound characterized by its distinctive structure, which includes germanium atoms bonded to phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetrakis(2,6-diethylphenyl)-1,2,4-oxadigermetane typically involves the reaction of germanium tetrachloride with 2,6-diethylphenyl lithium reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4,4-Tetrakis(2,6-diethylphenyl)-1,2,4-oxadigermetane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of germanium hydrides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents); reactions are conducted under controlled temperatures and inert conditions.
Major Products Formed
Oxidation: Germanium oxides.
Reduction: Germanium hydrides.
Substitution: Various substituted germanium compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,2,4,4-Tetrakis(2,6-diethylphenyl)-1,2,4-oxadigermetane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of 2,2,4,4-Tetrakis(2,6-diethylphenyl)-1,2,4-oxadigermetane involves its interaction with molecular targets through its germanium centers. These interactions can lead to the formation of reactive intermediates that participate in various chemical and biological processes. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form stable complexes with other molecules is a key factor in its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Di-tert-butyl-2,2,4,4-tetrakis(2,6-diethylphenyl)tetrasilabicyclo[1.1.0]butane
- 2,2,4,4-Tetrakis(dimethylamino)-6-amino-1-aza-2,4-diphosphinine
Uniqueness
2,2,4,4-Tetrakis(2,6-diethylphenyl)-1,2,4-oxadigermetane is unique due to its oxadigermetane core, which imparts distinct electronic properties compared to similar silicon or phosphorus-based compounds. This uniqueness makes it valuable for specific applications in materials science and catalysis where germanium’s properties are advantageous.
Eigenschaften
CAS-Nummer |
115385-11-0 |
|---|---|
Molekularformel |
C41H54Ge2O |
Molekulargewicht |
708.1 g/mol |
IUPAC-Name |
2,2,4,4-tetrakis(2,6-diethylphenyl)-1,2,4-oxadigermetane |
InChI |
InChI=1S/C41H54Ge2O/c1-9-30-21-17-22-31(10-2)38(30)42(39-32(11-3)23-18-24-33(39)12-4)29-43(44-42,40-34(13-5)25-19-26-35(40)14-6)41-36(15-7)27-20-28-37(41)16-8/h17-28H,9-16,29H2,1-8H3 |
InChI-Schlüssel |
FNRZXMHRLMLPMO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)CC)[Ge]2(C[Ge](O2)(C3=C(C=CC=C3CC)CC)C4=C(C=CC=C4CC)CC)C5=C(C=CC=C5CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amino}methyl)-4-methylphenol](/img/structure/B14308341.png)
![tert-Butyl(dimethyl){[4-(trimethylsilyl)but-2-yn-1-yl]oxy}silane](/img/structure/B14308348.png)
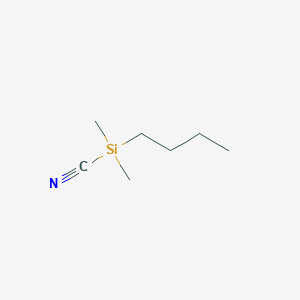
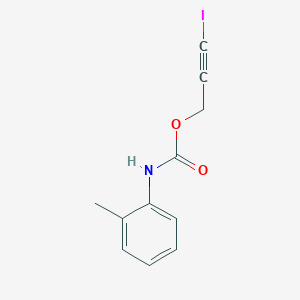


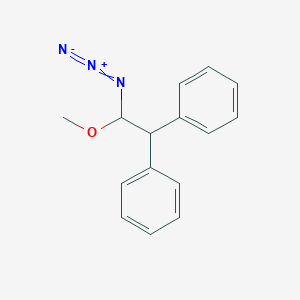
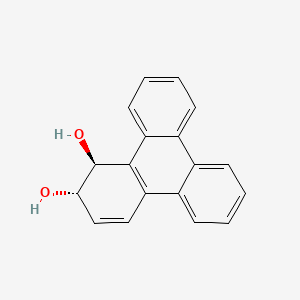
![N-(Octa-2,7-dien-1-yl)-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14308391.png)
![3-[(1-Aminoethyl)(hydroxy)phosphoryl]propanoic acid](/img/structure/B14308394.png)

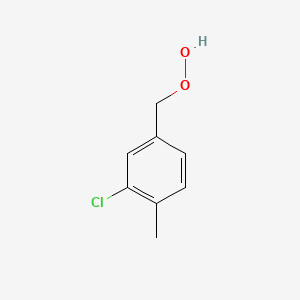
![Ethanol, 2-(1,4-dioxaspiro[4.5]dec-8-ylidene)-](/img/structure/B14308404.png)
